molecular formula C20H15ClN4O B14472534 1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride CAS No. 66030-86-2

1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride

Katalognummer: B14472534
CAS-Nummer: 66030-86-2
Molekulargewicht: 362.8 g/mol
InChI-Schlüssel: HRHLMNOFHBRGCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including chemistry, biology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride typically involves the reaction of 4,6-diphenyl-1,3,5-triazine with 3-hydroxypyridine in the presence of a suitable chlorinating agent. The reaction conditions often include a solvent such as methylene chloride or chloroform, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with target molecules, leading to changes in their structure and function. These interactions can affect various biological processes, such as enzyme activity and cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol
  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol

Uniqueness

Compared to similar compounds, 1-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxypyridin-1-ium chloride exhibits unique properties due to the presence of the hydroxypyridinium moiety. This structural feature enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

66030-86-2

Molekularformel

C20H15ClN4O

Molekulargewicht

362.8 g/mol

IUPAC-Name

1-(4,6-diphenyl-1,3,5-triazin-2-yl)pyridin-1-ium-3-ol;chloride

InChI

InChI=1S/C20H14N4O.ClH/c25-17-12-7-13-24(14-17)20-22-18(15-8-3-1-4-9-15)21-19(23-20)16-10-5-2-6-11-16;/h1-14H;1H

InChI-Schlüssel

HRHLMNOFHBRGCM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)[N+]3=CC=CC(=C3)O)C4=CC=CC=C4.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.